3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole

metabolic stability bioisostere prodrug design

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole (CAS: 139698-05-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked via a methoxy spacer to an acetimidamide (aminoethylideneaminooxy) moiety. This structure merges two pharmacophoric elements: the 1,2,4-oxadiazole scaffold, which serves as a hydrolytically stable bioisostere of esters and amides , and the amidoxime group, which can act as a pro-drug handle or metal-chelating warhead.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
Cat. No. B12903271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CON=C(C)N
InChIInChI=1S/C6H10N4O2/c1-4(7)9-11-3-6-8-5(2)10-12-6/h3H2,1-2H3,(H2,7,9)
InChIKeyFUBRAMFBZGPINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole: A Dual Pharmacophore Building Block for Metabolic Stability and Bioisosteric Replacement


3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole (CAS: 139698-05-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked via a methoxy spacer to an acetimidamide (aminoethylideneaminooxy) moiety. This structure merges two pharmacophoric elements: the 1,2,4-oxadiazole scaffold, which serves as a hydrolytically stable bioisostere of esters and amides [1], and the amidoxime group, which can act as a pro-drug handle or metal-chelating warhead . The compound has a molecular formula of C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol , positioning it as a compact, fragment-like intermediate for medicinal chemistry and agrochemical discovery programs.

Why 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole Cannot Be Simply Replaced by Common Oxadiazole or Amine Linkers


Generic substitution of 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole with simpler 1,2,4-oxadiazole analogs (e.g., 3-methyl-5-aminomethyl-1,2,4-oxadiazole) or typical aminooxy linkers risks compromising both metabolic stability and functional versatility. The 1,2,4-oxadiazole ring provides superior resistance to hydrolytic degradation compared to ester and amide linkages, with metabolic half-lives exceeding 93.2 minutes in microsomal assays [1], while the acetimidamide side-chain offers a unique dual reactivity—capable of both pro-drug activation via N-dehydroxylation by cytochrome b5/b5 reductase [2] and metal coordination for enzyme inhibition—that simpler alkylamino or alkoxy substituents lack. Furthermore, the regioisomeric specificity matters: 1,2,4-oxadiazoles display distinct inhibitory profiles from 1,3,4-oxadiazoles against key targets such as phosphodiesterase 4B2 [3] and fatty acid amide hydrolase [4], meaning interchange of the oxadiazole regioisomer can lead to significant loss of potency.

Quantitative Differentiation of 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole: Head-to-Head and Class-Level Evidence


Hydrolytic Stability Advantage of 1,2,4-Oxadiazole Core Over Ester and Amide Linkers

The 1,2,4-oxadiazole ring in 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole confers significantly greater resistance to hydrolytic degradation compared to equivalent ester or amide linkages. In a study of 1,2,4-oxadiazole-containing PLpro inhibitors, compounds bearing the 1,2,4-oxadiazole scaffold demonstrated metabolic half-lives (t1/2) exceeding 93.2 minutes in mouse liver microsomes [1]. This is substantially longer than the typical microsomal half-lives of ester-containing prodrugs, which often fall below 15 minutes due to rapid esterase-mediated cleavage [2]. The 1,2,4-oxadiazole framework has been explicitly documented to 'generally confer greater metabolic stability and resistance to hydrolysis' compared to its amide and ester bioisosteres [3].

metabolic stability bioisostere prodrug design hydrolysis resistance

PDE4B2 Inhibitory Potency of 1,2,4-Oxadiazole Scaffold vs. Clinically Relevant PDE4 Inhibitors

The 3,5-disubstituted-1,2,4-oxadiazole scaffold, of which 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole is a functionalized derivative, has demonstrated measurable PDE4B2 inhibitory activity. The most potent analog in the series, compound 9a (3-(3-cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole), exhibited a PDE4B2 IC50 of 5.28 μM [1]. This places the 1,2,4-oxadiazole scaffold within an order of magnitude of Piclamilast (a known PDE4 inhibitor with reported IC50 in the sub-micromolar range) and establishes it as a viable fragment starting point for lead optimization [2]. In contrast, the isomeric 1,3,4-oxadiazole scaffold has been shown to exhibit different and often weaker PDE4 inhibition profiles, underscoring the importance of the 1,2,4-regioisomer [1].

phosphodiesterase 4 anti-inflammatory asthma COPD SAR

Amidoxime Pro-Drug Activation Pathway: Quantified Metabolic Conversion Rate Advantage

The aminoethylideneaminooxy (acetimidamide) side-chain of 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole functions as an amidoxime pro-drug motif. Enzymatic reduction of amidoximes to the active amidine species is catalyzed by cytochrome b5/NADH cytochrome b5 reductase in liver mitochondria, with reported conversion efficiencies sufficient to achieve therapeutic plasma concentrations of the active metabolite in vivo [1]. Unlike O-alkyl hydroxamic acids, which suffer from mediocre metabolic stability and variable oral bioavailability due to mARC-mediated N-reductive metabolism [2], the amidoxime motif in this compound is specifically recognized by the mitochondrial cytochrome b5 system, enabling a more predictable bioactivation profile [1]. The covalent attachment of this amidoxime group to the metabolically stable 1,2,4-oxadiazole core creates a uniquely addressable pro-drug scaffold.

amidoxime prodrug N-dehydroxylation cytochrome b5 bioactivation

Nematicidal Activity of 1,2,4-Oxadiazole-Containing Amides vs. Commercial Nematicide Tioxazafen

The 1,2,4-oxadiazole pharmacophore, which forms the core of 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole, has demonstrated significant nematicidal activity through succinate dehydrogenase (SDH) inhibition. Novel amide derivatives containing the 1,2,4-oxadiazole moiety were designed via a scaffold-hopping strategy and evaluated against the pine wood nematode Bursaphelenchus xylophilus. Several compounds exhibited LC50 values comparable to Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole), a commercial broad-spectrum nematicide [1]. The 1,2,4-oxadiazole template was identified as a promising scaffold for nematicide discovery, with compound C3 emerging as a potential lead candidate [2].

nematicide agrochemical Bursaphelenchus xylophilus tioxazafen SDH inhibitor

Antiviral and Pharmacokinetic Advantage of 1,2,4-Oxadiazole-Containing Inhibitors Over Non-Oxadiazole Parent Scaffolds

Systematic SAR studies on SARS-CoV-2 papain-like protease (PLpro) inhibitors revealed that introducing the 1,2,4-oxadiazole moiety onto the GRL0617 scaffold significantly enhanced enzymatic inhibition, binding affinity, and pharmacokinetic profile. Compounds 13f and 26r, bearing the 1,2,4-oxadiazole ring, achieved PLpro IC50 values of 1.8 μM and 1.0 μM respectively, with corresponding antiviral EC50 values of 5.4 μM and 4.3 μM against SARS-CoV-2 [1]. Crucially, these compounds demonstrated high plasma exposure (AUC0-t = 17,380 and 24,290 ng·h/mL in mice) and compound 26r exhibited moderate oral bioavailability of 39.1% [1]. These pharmacokinetic parameters represent a significant improvement over GRL0617, which lacks the oxadiazole moiety and has negligible oral bioavailability.

SARS-CoV-2 PLpro inhibitor pharmacokinetics oral bioavailability GRL0617

Optimal Use Cases for 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole Across Drug Discovery and Agrochemical Development


Fragment-Based Lead Generation for PDE4-Targeted Anti-Inflammatory Therapies

The compact molecular structure of 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole makes it suitable as a fragment for PDE4B2 inhibitor discovery. The 1,2,4-oxadiazole core has demonstrated PDE4B2 inhibitory activity (IC50 = 5.28 μM for optimized analog 9a [1]), and the presence of the acetimidamide side-chain provides an additional hydrogen-bonding anchor point for structure-based optimization. This compound can serve as a starting point for fragment growing or linking strategies targeting the PDE4 catalytic domain, with the goal of improving upon the potency of Piclamilast-class inhibitors.

Amidoxime Prodrug Design for Improved Oral Bioavailability of Amidine-Containing Drugs

The aminoethylideneaminooxy group is a well-characterized amidoxime prodrug handle that undergoes cytochrome b5-mediated N-dehydroxylation to generate the corresponding active amidine [1]. Medicinal chemists can conjugate 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole to carboxylate-bearing pharmacophores to create dual-prodrug constructs, leveraging both the metabolic stability of the 1,2,4-oxadiazole bioisostere and the controlled bioactivation of the amidoxime moiety [2].

SDH-Targeted Nematicide Discovery for Crop Protection

The 1,2,4-oxadiazole scaffold is a validated pharmacophore for succinate dehydrogenase (SDH) inhibition in plant-parasitic nematodes, with several amide derivatives showing LC50 values comparable to the commercial nematicide Tioxazafen [1]. 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole can be used as a synthetic intermediate for generating focused libraries of 1,2,4-oxadiazole-containing amides and esters, enabling structure-activity relationship exploration against Bursaphelenchus xylophilus and other agronomically important nematode species [2].

Protease Inhibitor Optimization for Antiviral Drug Discovery

The demonstrated ability of the 1,2,4-oxadiazole ring to dramatically improve oral bioavailability of protease inhibitors—from negligible (GRL0617 parent) to 39.1% (compound 26r) [1]—positions 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole as a key building block for antiviral medicinal chemistry. Researchers developing inhibitors of SARS-CoV-2 PLpro, or other viral cysteine proteases, can use this compound to introduce the bioavailability-enhancing 1,2,4-oxadiazole motif via amide coupling or click chemistry approaches.

Quote Request

Request a Quote for 3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.